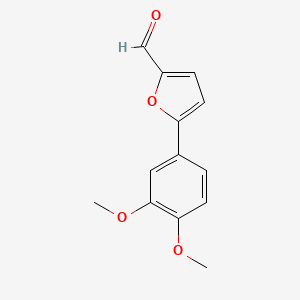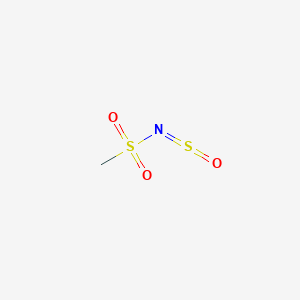
4-(Iodomethyl)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Iodomethyl)biphenyl is an organic compound with the molecular formula C13H11I It consists of a biphenyl structure with an iodine atom attached to the fourth position of one of the benzene rings and a methyl group attached to the same position
準備方法
Synthetic Routes and Reaction Conditions: 4-(Iodomethyl)biphenyl can be synthesized through several methods. One common approach involves the iodination of 4-methylbiphenyl using iodine and a suitable oxidizing agent. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromomethylbiphenyl is reacted with an iodinating reagent .
Industrial Production Methods: In an industrial setting, the production of 4-iodomethylbiphenyl often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 4-(Iodomethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Products include biphenyl derivatives with extended carbon chains.
Oxidation and Reduction: Products include carboxylic acids and alkanes, respectively.
科学的研究の応用
4-(Iodomethyl)biphenyl has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-iodomethylbiphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and methyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The pathways involved often include electrophilic aromatic substitution and cross-coupling reactions .
類似化合物との比較
4-Iodobiphenyl: Similar structure but lacks the methyl group.
4-Bromomethylbiphenyl: Similar structure with a bromine atom instead of iodine.
4-Chloromethylbiphenyl: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-(Iodomethyl)biphenyl is unique due to the presence of both an iodine atom and a methyl group on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
特性
分子式 |
C13H11I |
|---|---|
分子量 |
294.13 g/mol |
IUPAC名 |
1-(iodomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11I/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
InChIキー |
FKTNPISJMMSSJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N''-[4-(3-Cyanophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8627691.png)









